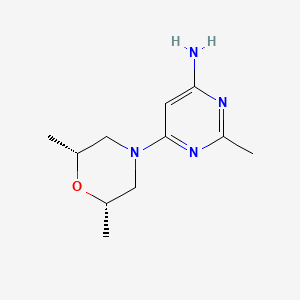
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as ketamine and its metabolites, have been shown to interact with the mammalian target of rapamycin (mtor) pathway .
Mode of Action
, which plays an important role in the process of neuroplasticity associated with depression.
Biochemical Pathways
Similar compounds have been shown to activate the mtor pathway in a concentration-dependent manner . This activation results in a significantly higher expression of serine racemase , an enzyme involved in the synthesis of the neurotransmitter D-serine, which is an important modulator of glutamate neurotransmission.
Pharmacokinetics
Similar compounds have been shown to undergo rapid plasma clearance, attributed to extensive metabolism . Bioavailability following administration routes was found to be relatively low for similar compounds . The compound undergoes multiple hydroxylations, and a glucuronide conjugate of a bis-hydroxylated metabolite represented the major excretion product in urine .
Result of Action
Similar compounds have been shown to produce antidepressant-like effects in animal models . These effects are thought to be mediated through the modulation of the glutamatergic system and the activation of the mTOR pathway .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of similar compounds can be influenced by various factors, including the individual’s genetic makeup, age, sex, diet, and the presence of other medications .
Actividad Biológica
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine, identified by its CAS number 1595713-07-7, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- Structure : The compound features a pyrimidine ring substituted with a morpholino group, which may influence its biological interactions.
Research indicates that compounds similar to this compound often target key signaling pathways involved in cancer and neurological disorders. Specifically, they may interact with the mechanistic target of rapamycin (mTOR) pathway and phosphoinositide 3-kinase (PI3K) signaling, both critical in cell growth and survival.
Biological Activity
- Anticancer Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Inhibition of PI3K Pathway
A study focused on the inhibition of the PI3K pathway demonstrated that morpholino derivatives could significantly reduce phosphorylation levels of key downstream targets involved in cell survival and growth. This suggests that this compound might exhibit similar inhibitory effects.
Pharmacological Implications
The pharmacological implications of this compound are noteworthy. Given its potential to inhibit critical pathways associated with cancer and neurodegenerative diseases, it presents a promising candidate for further development as a therapeutic agent.
Propiedades
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGKRKNVSWLOG-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















